N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of furan, phenyl, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of furan-2-ylmethylamine: This can be achieved by the reduction of furan-2-carboxylic acid using a reducing agent like lithium aluminum hydride.
Formation of the carbamoyl intermediate: Furan-2-ylmethylamine is then reacted with 4-isocyanatobenzoyl chloride to form the carbamoyl intermediate.
Coupling with pyridin-2-ylpiperazine: The carbamoyl intermediate is then coupled with pyridin-2-ylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives of the phenyl and pyridine rings.
Scientific Research Applications
N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: Potential use in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Shares the furan and pyridine moieties but lacks the piperazine ring.
N-(2-furan-2-yl-1-((4H-furan-2-ylmethyl)-carbamoyl)-vinyl)-4-methylbenzamide: Contains similar furan and carbamoyl groups but differs in the phenyl and piperazine components.
Uniqueness
N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its combination of furan, phenyl, pyridine, and piperazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[4-(furan-2-ylmethylcarbamoyl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c28-21(24-16-19-4-3-15-30-19)17-6-8-18(9-7-17)25-22(29)27-13-11-26(12-14-27)20-5-1-2-10-23-20/h1-10,15H,11-14,16H2,(H,24,28)(H,25,29) |
InChI Key |
RDZWKQPKFXTGOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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